

Application Notes and Protocols for LanthaScreen® TR-FRET TYK2 Inhibitor Profiling

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Compound of Interest

Compound Name: *TYK2 ligand 1*

Cat. No.: *B12360333*

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Introduction

Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways involved in immune and inflammatory responses. Dysregulation of TYK2 activity has been implicated in various autoimmune diseases, making it a compelling therapeutic target for the development of novel inhibitors. The LanthaScreen® Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay platform offers a robust and sensitive method for profiling TYK2 inhibitors in a high-throughput format. This document provides detailed application notes and protocols for utilizing the LanthaScreen® TR-FRET technology for the characterization of TYK2 inhibitors.

The LanthaScreen® assays are available in two primary formats for kinase inhibitor profiling: a kinase activity assay that measures the phosphorylation of a substrate and a kinase binding assay that quantifies the displacement of a fluorescent tracer from the kinase active site. Both formats provide a homogenous, "mix-and-read" procedure that is well-suited for automated screening.

Principle of the LanthaScreen® TR-FRET Assay

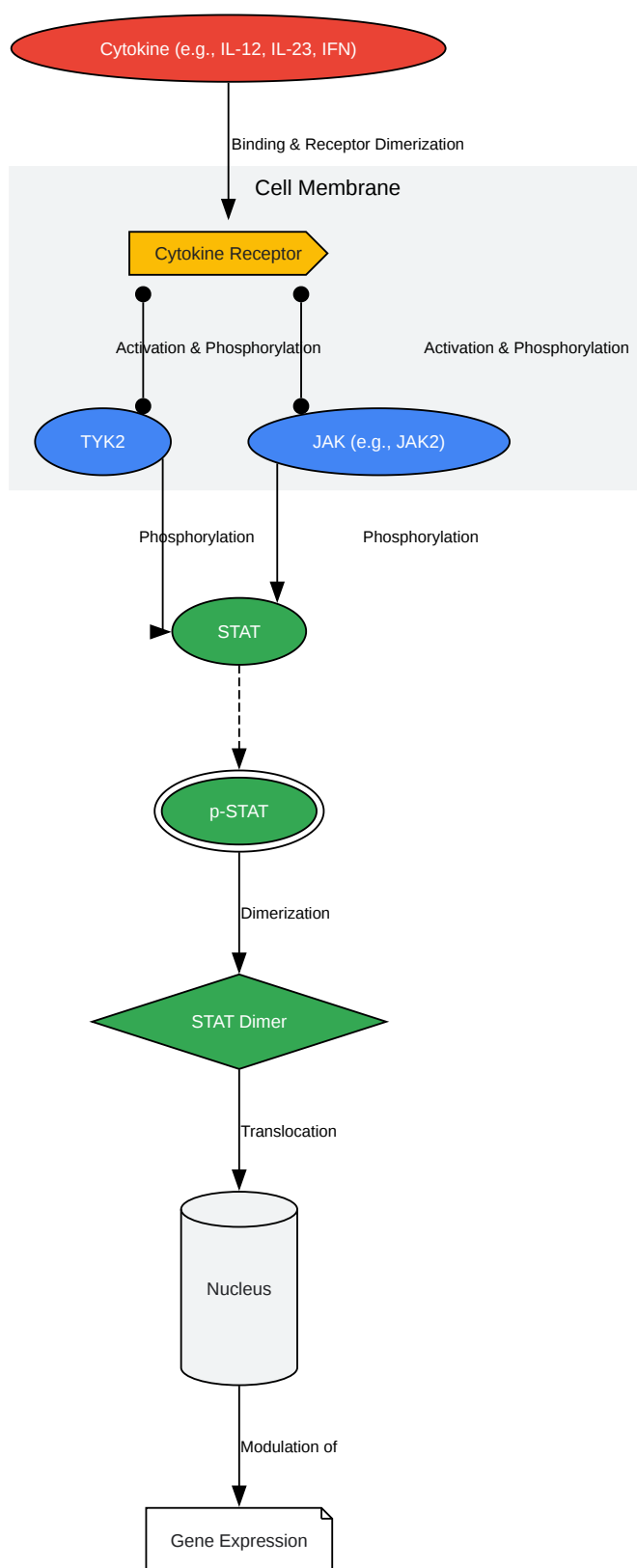
The Lanthascreen® TR-FRET technology is based on the principle of Förster Resonance Energy Transfer between a terbium (Tb) or europium (Eu) chelate donor fluorophore and a fluorescein or other suitable acceptor fluorophore. In the context of a kinase activity assay, a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated by TYK2, the binding of the terbium-labeled antibody to the fluorescein-labeled substrate brings the donor and acceptor fluorophores into close proximity, resulting in a high TR-FRET signal. Inhibitors of TYK2 will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.[1][2]

In the kinase binding assay format, a europium-labeled anti-tag antibody binds to a tagged TYK2 protein, and a fluorescently labeled, ATP-competitive tracer binds to the kinase's active site. This dual binding results in a high TR-FRET signal. When a test compound competes with the tracer for binding to the TYK2 active site, the FRET is disrupted, leading to a decrease in the signal.[3]

The time-resolved nature of the measurement minimizes interference from background fluorescence and scattered light, thereby increasing data quality and assay robustness.[4] The ratiometric readout, calculated as the ratio of the acceptor emission to the donor emission, further reduces well-to-well variability.[2]

TYK2 Signaling Pathway

TYK2 is a key component of the JAK-STAT signaling pathway, which is activated by various cytokines, including interferons (IFNs) and interleukins (ILs) such as IL-12 and IL-23. Upon cytokine binding to its receptor, TYK2 and another JAK family member are brought into close proximity, leading to their auto- and trans-phosphorylation and subsequent activation. The activated JAKs then phosphorylate specific tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression, which drives various immune responses.



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TYK2-mediated cytokine signaling pathway.

Data Presentation

The following table summarizes representative data for known kinase inhibitors against TYK2 using the LanthaScreen® TR-FRET assay format. IC50 values are determined from a 10-point dose-response curve.

Inhibitor	Target	Assay Format	ATP Concentration	IC50 (nM)	Z'-factor
Staurosporine	TYK2	Binding Assay	N/A	150	> 0.8
JAK Inhibitor I	TYK2	Activity Assay	7.9 μ M (Km,app)	50	> 0.7
Compound X	TYK2	Activity Assay	7.9 μ M (Km,app)	12	> 0.7
Compound Y	TYK2	Binding Assay	N/A	250	> 0.8

Note: The IC50 values presented are for illustrative purposes and may vary depending on specific assay conditions and reagent lots.

Experimental Protocols

LanthaScreen® TR-FRET TYK2 Kinase Activity Assay Protocol

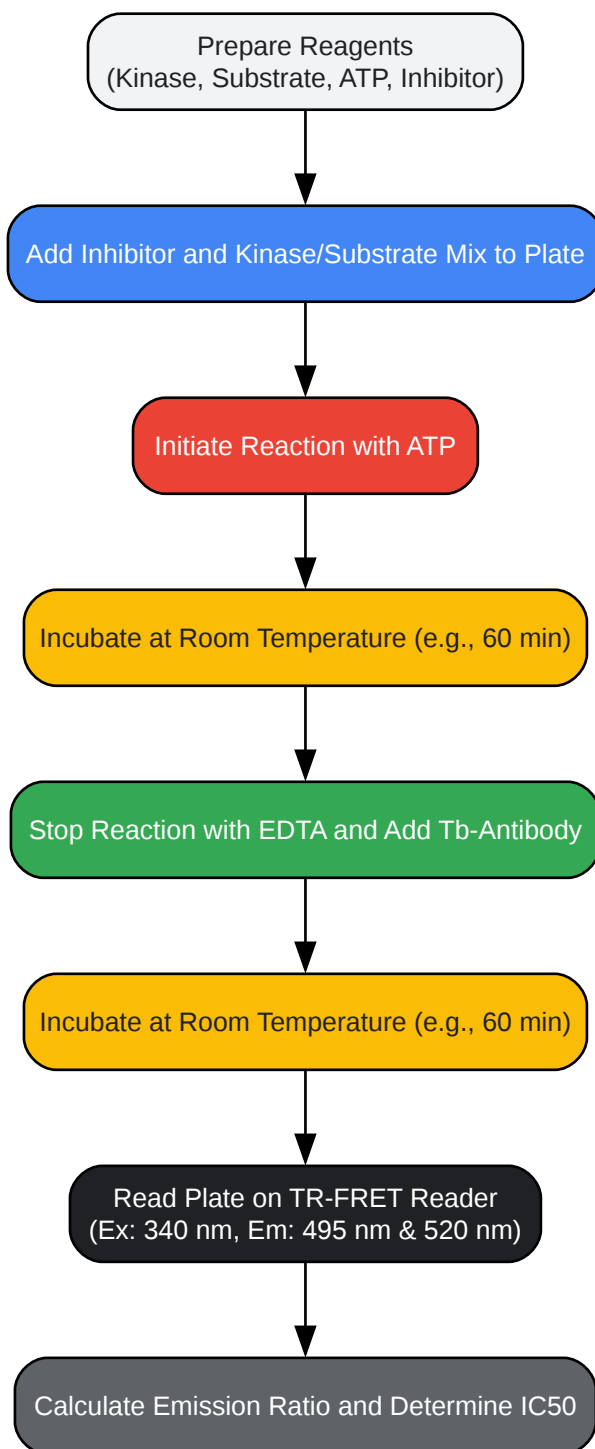
This protocol is designed to measure the enzymatic activity of TYK2 and determine the potency of inhibitors. The assay development involves three main steps: optimization of the kinase concentration, determination of the apparent ATP Km (Km,app), and inhibitor profiling.[\[1\]](#)

Materials and Reagents:

- TYK2 Kinase
- Fluorescein-labeled substrate (e.g., FL-Poly-GT)

- Lanthascreen® Tb-anti-pTyr (e.g., P-Tyr-100) Antibody
- Kinase Buffer A (5X)
- TR-FRET Dilution Buffer
- ATP
- EDTA
- Test Inhibitors
- Low-volume 384-well plates (black or white)
- TR-FRET compatible plate reader

Experimental Workflow:



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LanthaScreen® TYK2 Kinase Activity Assay Workflow.

Step 1: Kinase Titration (to determine EC80)

- Prepare a serial dilution of TYK2 kinase in 1X Kinase Buffer.
- Add 5 μ L of each kinase dilution to the wells of a 384-well plate.
- Add 5 μ L of 2X fluorescein-labeled substrate to each well.
- Add 10 μ L of 2X ATP (at a high concentration, e.g., 2 mM) to each well.
- Incubate the plate for 60 minutes at room temperature.
- Add 20 μ L of TR-FRET Dilution Buffer containing 2X EDTA and 2X Tb-anti-pTyr antibody.
- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on a TR-FRET enabled plate reader.
- Plot the emission ratio (520 nm / 495 nm) versus kinase concentration and determine the EC80 concentration.

Step 2: ATP Titration (to determine $K_{m,app}$)

- Prepare a serial dilution of ATP in 1X Kinase Buffer.
- Add 5 μ L of 4X TYK2 kinase (at the EC80 concentration determined in Step 1) to the wells of a 384-well plate.
- Add 5 μ L of 4X fluorescein-labeled substrate.
- Add 10 μ L of 2X ATP dilutions to the respective wells.
- Follow steps 5-9 from the Kinase Titration protocol.
- Plot the emission ratio versus ATP concentration and determine the EC50, which represents the apparent ATP K_m .

Step 3: Inhibitor Profiling (IC50 Determination)

- Prepare a serial dilution of the test inhibitor in 1X Kinase Buffer with a constant, low percentage of DMSO.

- Add 5 μ L of 4X inhibitor dilutions to the wells of a 384-well plate.
- Add 5 μ L of 4X TYK2 kinase (at its EC50 concentration determined at the ATP $K_{m,app}$).
- Add 5 μ L of 4X fluorescein-labeled substrate.
- Initiate the reaction by adding 5 μ L of 4X ATP at the determined $K_{m,app}$.
- Follow steps 5-9 from the Kinase Titration protocol.
- Plot the emission ratio versus inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.^[5]

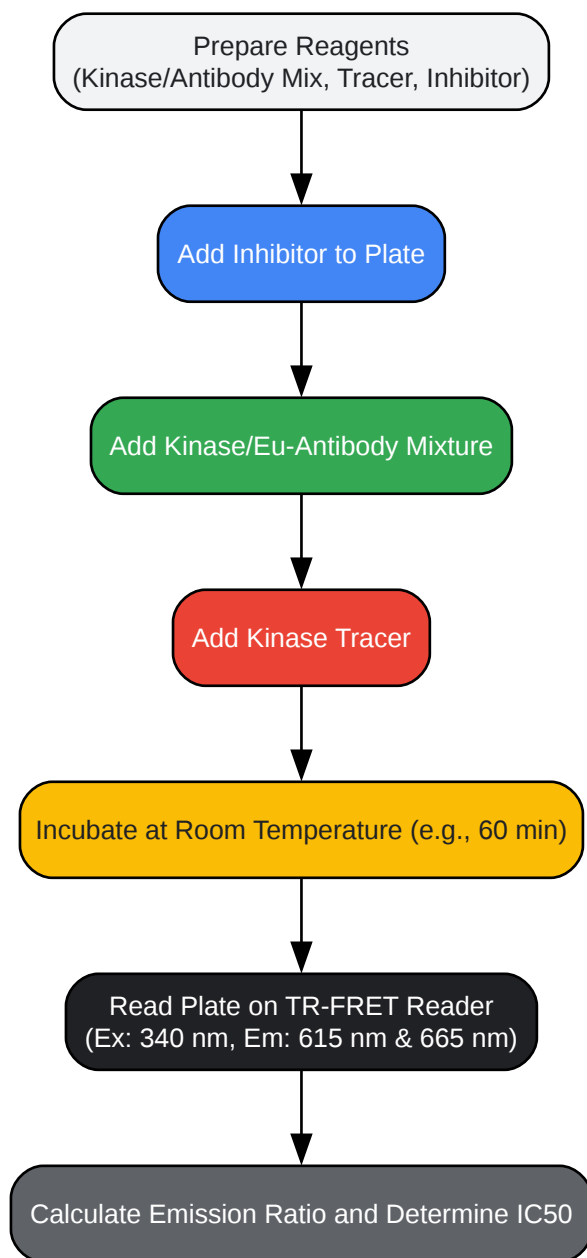
LanthaScreen® Eu Kinase Binding Assay Protocol for TYK2

This protocol measures the affinity of inhibitors to the TYK2 active site by competing with a fluorescently labeled tracer.^[3]

Materials and Reagents:

- GST-tagged TYK2 Kinase
- LanthaScreen® Eu-anti-GST Antibody
- Kinase Tracer 236
- Kinase Buffer A (5X)
- Test Inhibitors
- Staurosporine (as a control competitor)
- Low-volume 384-well plates (white recommended)
- TR-FRET compatible plate reader

Experimental Workflow:



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LanthaScreen® TYK2 Kinase Binding Assay Workflow.

Step 1: Tracer Titration (to determine Tracer K_d)

- Prepare a serial dilution of Kinase Tracer 236 in 1X Kinase Buffer A.
- Add 5 µL of each tracer dilution to triplicate wells of a 384-well plate.

- To a parallel set of wells, add 5 μ L of a high concentration of a known competitor (e.g., staurosporine) to determine the background signal.
- Prepare a 3X solution of TYK2 kinase and Eu-anti-GST antibody in 1X Kinase Buffer A.
- Add 10 μ L of the kinase/antibody mixture to all wells.
- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on a TR-FRET enabled plate reader (Ex: 340 nm, Em: 615 nm and 665 nm).
- Plot the emission ratio (665 nm / 615 nm) versus tracer concentration to determine the tracer K_d . Select a tracer concentration for inhibitor profiling that is at or near the K_d .[\[6\]](#)

Step 2: Inhibitor Profiling (IC₅₀ Determination)

- Prepare a serial dilution of the test inhibitor in 1X Kinase Buffer A with a constant, low percentage of DMSO.
- Add 5 μ L of 3X inhibitor dilutions to the wells of a 384-well plate.
- Prepare a 3X solution of TYK2 kinase and Eu-anti-GST antibody in 1X Kinase Buffer A.
- Add 5 μ L of the kinase/antibody mixture to each well.
- Prepare a 3X solution of Kinase Tracer 236 at the concentration determined in Step 1.
- Add 5 μ L of the 3X tracer solution to each well to initiate the binding reaction.
- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on a TR-FRET enabled plate reader.
- Plot the emission ratio versus inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[\[5\]](#)

Data Analysis and Interpretation

The primary data output from the Lanthascreen® assay is the TR-FRET emission ratio. For inhibitor profiling, the percentage of inhibition is calculated relative to high (no inhibitor) and low (high concentration of a potent inhibitor) controls. The IC50 values are then determined by fitting the dose-response data to a four-parameter logistic model using a suitable software package such as GraphPad Prism.

The Z'-factor is a statistical parameter used to assess the quality and robustness of an assay. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.

Conclusion

The Lanthascreen® TR-FRET assays provide a powerful and versatile platform for the discovery and characterization of TYK2 inhibitors. The homogenous format, coupled with the sensitivity and robustness of TR-FRET technology, enables efficient screening of large compound libraries and detailed mechanistic studies of lead compounds. The protocols outlined in this document provide a comprehensive guide for researchers to successfully implement these assays in their drug discovery programs.

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